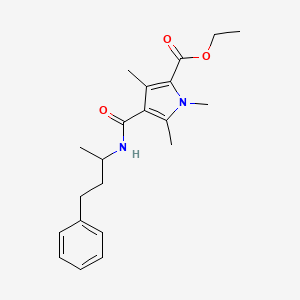
ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate, also known as ETPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ETPC is a pyrrole derivative that has been synthesized using various methods and has been found to possess a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate is not fully understood. However, it has been suggested that ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate may exert its effects by inhibiting the activity of enzymes involved in various biochemical pathways. For example, ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate has been found to possess a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. In addition, ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate has been shown to inhibit the growth of cancer cells and to inhibit acetylcholinesterase activity. ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate has also been found to have antioxidant activity, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate in lab experiments is its potential therapeutic applications. ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate has been shown to possess a range of biochemical and physiological effects, which may make it a promising candidate for the development of new drugs. However, one limitation of using ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity profile of ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate. One area of research is the development of new drugs based on ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate. ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate has been shown to possess a range of biochemical and physiological effects, which may make it a promising candidate for the development of new drugs. Another area of research is the investigation of the mechanism of action of ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate. Further studies are needed to determine the exact mechanism by which ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate exerts its effects. Finally, more studies are needed to determine the toxicity profile of ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate and its potential side effects, as this will be important for the development of new drugs based on ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate.
Synthesemethoden
Ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate can be synthesized using different methods, including the reaction of 1,3,5-trimethylpyrrole-2-carboxylic acid with 4-phenylbutan-2-amine, followed by treatment with ethyl chloroformate. Another method involves the reaction of 1,3,5-trimethylpyrrole-2-carboxylic acid with 4-phenylbutan-2-ylamine, followed by treatment with thionyl chloride and then ethyl chloroformate.
Wissenschaftliche Forschungsanwendungen
Ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate has been extensively studied for its potential applications in various fields. In the field of medicine, ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential anticancer activity by inhibiting the growth of cancer cells. In addition, ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity.
Eigenschaften
IUPAC Name |
ethyl 1,3,5-trimethyl-4-(4-phenylbutan-2-ylcarbamoyl)pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-6-26-21(25)19-15(3)18(16(4)23(19)5)20(24)22-14(2)12-13-17-10-8-7-9-11-17/h7-11,14H,6,12-13H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBFNHCBLQSGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NC(C)CCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1,3,5-trimethyl-4-((4-phenylbutan-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B2538473.png)
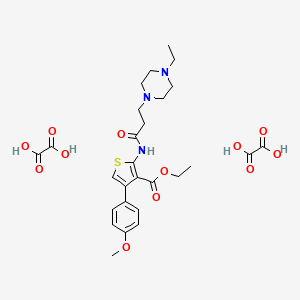
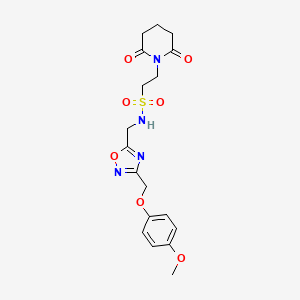

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2538481.png)
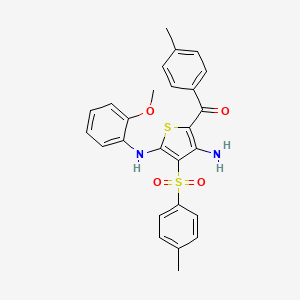

![ethyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B2538486.png)
![2-Chloro-N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]acetamide](/img/structure/B2538487.png)
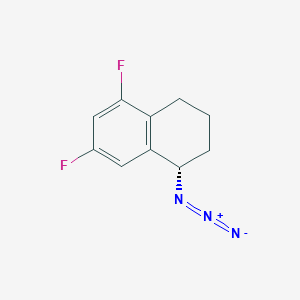
![2-Chloro-N-[[2-(dimethylamino)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2538490.png)
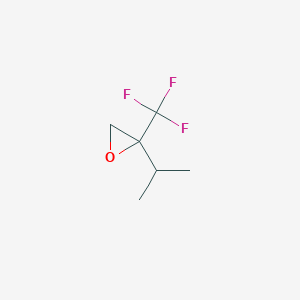
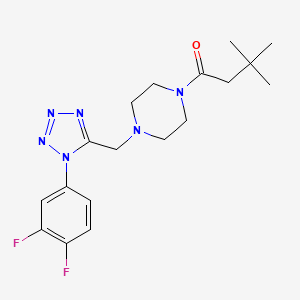
![2-amino-4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2538494.png)